Compound Description: This compound shares the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl subunit with the target compound. It is a nitric oxide-donating molecule that has shown potential for treating sickle cell disease symptoms. Studies indicate it is non-genotoxic in vivo, making it a safer candidate compared to hydroxyurea. []
Relevance: This compound and 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1-naphthyl)ethyl]propanamide both possess the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl group, a critical pharmacophore derived from thalidomide, contributing to their potential anti-inflammatory properties. []
Compound Description: Similar to the previous compound, this molecule also features the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl moiety and a nitrate ester subunit. It exhibits potential for treating sickle cell disease symptoms and has demonstrated non-genotoxic properties in vivo. []
Relevance: The shared 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl group with 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1-naphthyl)ethyl]propanamide suggests potential for overlapping biological activities, particularly in the context of anti-inflammatory effects. []
Compound Description: This compound is structurally similar to the previous two, incorporating the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl group and a nitrate ester. It has been explored for its potential in treating sickle cell disease symptoms and is considered non-genotoxic in vivo. []
Relevance: The presence of the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl moiety in both this compound and 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1-naphthyl)ethyl]propanamide highlights their shared structural similarity and potential for related biological activities, particularly concerning potential anti-inflammatory effects. []
Compound Description: This compound incorporates the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl unit linked to a hydroxybenzenesulfonamide group. It has demonstrated significant potential for inducing fetal hemoglobin (HbF) expression, a key therapeutic strategy for sickle cell disease treatment. []
Relevance: Like 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1-naphthyl)ethyl]propanamide, this compound contains the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl moiety, suggesting shared structural features relevant to potential therapeutic applications in sickle cell disease. []
Compound Description: This compound, featuring both the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl and nitrate ester groups, represents a hybrid pharmacophore combining elements of hydroxyurea and thalidomide. It exhibits potent HbF-inducing activity and effectively suppresses cytokine production in activated monocytes, highlighting its therapeutic potential for sickle cell disease. []
Relevance: This compound shares the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl moiety with 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1-naphthyl)ethyl]propanamide and incorporates a nitrate ester, a nitric oxide-donating group, found in other related compounds like (1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl nitrate. This structural similarity suggests a potential for overlapping biological activities, particularly in the context of HbF induction and anti-inflammatory effects. []
Compound Description: This compound is a lipophilic derivative of thalidomide designed to enhance its anti-inflammatory properties. It has shown promising results in reducing inflammatory markers and modulating immune responses. [, ]
Relevance: Both 6P and 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1-naphthyl)ethyl]propanamide belong to the N-arylphthalimide class of compounds, a group known for their anti-inflammatory activities. [, ] They share the core 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl structure, with variations in the substituents attached to the nitrogen atom. These structural similarities suggest potential for similar mechanisms of action and biological effects. []
Compound Description: CPPHA is a positive allosteric modulator (PAM) of metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5. It potentiates mGluR responses by binding to a novel allosteric site, distinct from the binding site of other known PAMs and negative allosteric modulators. [, , , ]
Relevance: Similar to 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1-naphthyl)ethyl]propanamide, CPPHA contains the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl pharmacophore. This shared structural feature highlights their connection within a broader class of compounds with potential therapeutic applications, even though their specific targets and mechanisms of action might differ. []
Compound Description: This class of compounds was designed and synthesized as potential inhibitors of HIV-1 reverse transcriptase. The "substituted phenyl" group in the structure represents a point of variation for exploring structure-activity relationships. [, ]
Relevance: These compounds share a significant structural similarity with 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1-naphthyl)ethyl]propanamide. Both contain a propanamide linker attached to a substituted aromatic ring. While the target compound has a naphthyl group, this class of compounds includes various substituted phenyl rings. The presence of the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl moiety in both highlights their relationship within a broader group of compounds with potential biological activity. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.